- The enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to isatin-derived ketiminesOrganic & Biomolecular Chemistry, 2017, 15(43), 9071-9076,
Cas no 910650-82-7 ((Fluoromethylenedisulfonyl)dibenzene)

910650-82-7 structure
商品名:(Fluoromethylenedisulfonyl)dibenzene
CAS番号:910650-82-7
MF:C13H11FO4S2
メガワット:314.352444887161
MDL:MFCD11036372
CID:828489
PubChem ID:16079185
(Fluoromethylenedisulfonyl)dibenzene 化学的及び物理的性質
名前と識別子
-
- Fluorobis(phenylsulfonyl)methane
- (Methylenedisulfonyl)dibenzene
- (PhSO2)2CH2
- (PhSO2)2CHF
- 1-(fluoro(phenylsulfonyl)methylsulfonyl)benzene
- bis(benzenesulfonyl)fluoromethane
- Bis(benzenesulfonyl)methane
- Bis-(phenylsulfonyl)-methan
- bis(phenylsulfonyl)methaneyl-1,3-butadiene
- BIS(PHENYLSULPHONYL)METHANE
- bis-phenylsulfonyl methane
- CH2(SO2Ph)2
- CHF(SO2Ph)2
- Di(phenylsulfonyl)methane
- METHYLENEBIS(PHENYL SULFONE)
- 1,1′-[(Fluoromethylene)bis(sulfonyl)]bis[benzene] (ACI)
- 1-Fluoro-1,1-bis(phenylsulfonyl)methane
- 1-Fluorobis(phenylsulfonyl)methane
- SCHEMBL1357362
- 1,1'-[(fluoromethanediyl)disulfonyl]dibenzene
- [benzenesulfonyl(fluoro)methyl]sulfonylbenzene
- TUZGMBZILYZZRU-UHFFFAOYSA-N
- G73531
- fluoro-bis(phenylsulfonyl)methane
- DB-351669
- CS-0134182
- (Fluoromethylenedisulfonyl)dibenzene
- AKOS015913966
- 910650-82-7
-
- MDL: MFCD11036372
- インチ: 1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H
- InChIKey: TUZGMBZILYZZRU-UHFFFAOYSA-N
- ほほえんだ: O=S(C(S(C1C=CC=CC=1)(=O)=O)F)(C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 314.00800
- どういたいしつりょう: 314.00827934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 85Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 114-115℃ (hexane )
- ふってん: 539.6±50.0 °C at 760 mmHg
- フラッシュポイント: 280.1±30.1 °C
- PSA: 85.04000
- LogP: 4.34890
- じょうきあつ: No data available
(Fluoromethylenedisulfonyl)dibenzene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H319 (100%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: 24/25
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
(Fluoromethylenedisulfonyl)dibenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204822-250mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 98% | 250mg |
¥1236.00 | 2024-04-25 | |
TRC | F597984-50mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 50mg |
$620.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D379277-1g |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 1g |
$650 | 2024-05-24 | |
Aaron | AR00GXTJ-5g |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 5g |
$1040.00 | 2025-02-13 | |
Aaron | AR00GXTJ-250mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 98% | 250mg |
$139.00 | 2025-02-13 | |
eNovation Chemicals LLC | D379277-5g |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 5g |
$1920 | 2025-02-25 | |
eNovation Chemicals LLC | D379277-100mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 100mg |
$180 | 2025-02-25 | |
eNovation Chemicals LLC | D379277-250mg |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 250mg |
$260 | 2025-02-25 | |
eNovation Chemicals LLC | D379277-1g |
Fluorobis(phenylsulfonyl)methane |
910650-82-7 | 97% | 1g |
$650 | 2025-02-25 | |
TRC | F597984-10mg |
(Fluoromethylenedisulfonyl)dibenzene |
910650-82-7 | 10mg |
$155.00 | 2023-05-18 |
(Fluoromethylenedisulfonyl)dibenzene 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
1.2 Reagents: Selectfluor Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide , Zinc chloride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Selectfluor
1.2 Reagents: Selectfluor
リファレンス
- Lewis Base-catalyzed β-Addition of (Arylsulfonyl) fluoromethane Derivatives to AllenoatesChemistrySelect, 2022, 7(27),,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives as tunable substituted methyl synthons via a new C-S bond forming strategyJournal of Fluorine Chemistry, 2010, 131(10), 1007-1012,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C; 0 °C → rt; 6 h, rt
リファレンス
- Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl SulfonesJournal of Organic Chemistry, 2009, 74(10), 3767-3771,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, rt
リファレンス
- Regioselective electrochemical monofluorination of α-sulfonyl sulfidesSynlett, 2008, (11), 1714-1718,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid, anhydride with hypofluorous acid Solvents: Acetic acid , Acetonitrile ; > 1 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
リファレンス
- Mono and difluorination of centers α to sulfonates and phosphonates using AcOFJournal of Fluorine Chemistry, 2013, 146, 66-69,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; 3 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; rt
リファレンス
- Nucleophilic Fluoroalkylation of Epoxides with Fluorinated SulfonesJournal of Organic Chemistry, 2006, 71(18), 6829-6833,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
リファレンス
- Benzene, 1,1-[(Fluoromethylene)bis(sulfonyl)]bis-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Fluorobis(phenylsulfonyl)methane: a fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylationAngewandte Chemie, 2006, 45(30), 4973-4977,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated CarbanionsJournal of Organic Chemistry, 2008, 73(15), 5699-5713,
ごうせいかいろ 11
はんのうじょうけん
1.1 Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight
1.2 Reagents: Selectfluor Solvents: Dimethylformamide ; 0 °C; overnight
リファレンス
- Organocatalytic alkynylation of densely functionalized monofluorinated derivatives: C(sp3)-C(sp) couplingTetrahedron Letters, 2013, 54(16), 2097-2100,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
リファレンス
- Benzene, 1,1'-[(Fluoromethylene)-bis(sulfonyl)]bis-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: DMSO-d6 ; 20 °C
1.2 Reagents: Acetic acid ; 20 °C
1.2 Reagents: Acetic acid ; 20 °C
リファレンス
- The Nucleophilicity of Persistent α-Monofluoromethide AnionsAngewandte Chemie, 2016, 55(41), 12845-12849,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane , Potassium hydride Solvents: Tetrahydrofuran ; 20 - 30 min, 0 °C; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
リファレンス
- Preparation of α-fluorobis(phenylsulfonyl)methane (FBSM)Organic Syntheses, 2013, 90, 130-144,
(Fluoromethylenedisulfonyl)dibenzene Raw materials
- Benzene, [[fluoro(phenylsulfonyl)methyl]thio]-
- Fluoromethyl Phenyl Sulfone
- Bis(phenylsulfonyl)methane
- benzenesulfonyl fluoride
- Benzene, [[fluoro(phenylsulfinyl)methyl]sulfonyl]-
(Fluoromethylenedisulfonyl)dibenzene Preparation Products
(Fluoromethylenedisulfonyl)dibenzene 関連文献
-
Andrea-Nekane R. Alba,Xavier Companyó,Ramon Rios Chem. Soc. Rev. 2010 39 2018
-
2. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenationJianping Yang,Sudipta Ponra,Xingzhen Li,Bram B. C. Peters,Luca Massaro,Taigang Zhou,Pher G. Andersson Chem. Sci. 2022 13 8590
-
Sabita Nayak,Pravati Panda,Sujitlal Bhakta,Sambita Kumar Mishra,Seetaram Mohapatra RSC Adv. 2016 6 96154
-
Masamichi Ogasawara,Hidetoshi Murakami,Tatsuya Furukawa,Tamotsu Takahashi,Norio Shibata Chem. Commun. 2009 7366
-
Jinbo Hu,Wei Zhang,Fei Wang Chem. Commun. 2009 7465
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